![molecular formula C20H27IN4O4S B2654659 N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide CAS No. 1052553-16-8](/img/structure/B2654659.png)
N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide
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Description
N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide is a useful research compound. Its molecular formula is C20H27IN4O4S and its molecular weight is 546.42. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Materials Science and Nonlinear Optics
Compounds with similar functional groups have been explored for their potential in materials science, particularly in the development of materials for second-order nonlinear optics. For instance, derivatives of ethyl-substituted stilbazolium, which share similar structural motifs with the compound , have demonstrated significant solubility in organic solvents and exhibited second harmonic generation (SHG) activity, indicating their potential use in nonlinear optical applications (Okada et al., 2003).
Synthetic Chemistry
In synthetic chemistry, compounds with nitrobenzenesulfonamide functionalities are valuable intermediates for chemical transformations and synthesis. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been employed for the synthesis of hydroxamic acids and ureas from carboxylic acids, demonstrating the utility of related functional groups in facilitating complex chemical reactions without racemization, highlighting a method that is both environmentally friendly and cost-effective (Thalluri et al., 2014).
Pharmacology
In pharmacology, sulfonamide derivatives, including those with nitrobenzenesulfonamide groups, have been investigated for various biological activities. For instance, synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, which are related to antihypertensive α-blocking agents, have shown promising pharmacological activities. These compounds, derived from methyl 2-(thiazol-2-ylcarbamoyl)acetate, have demonstrated significant antihypertensive α-blocking activity and low toxicity, indicating their potential as therapeutic agents (Abdel-Wahab et al., 2008).
properties
IUPAC Name |
N-methyl-N-[2-[(4-nitrophenyl)sulfonylamino]ethyl]-N'-(4-propan-2-ylphenyl)ethanimidamide;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S.HI/c1-15(2)17-5-7-18(8-6-17)22-16(3)23(4)14-13-21-29(27,28)20-11-9-19(10-12-20)24(25)26;/h5-12,15,21H,13-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZJCQKVMUGMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C(C)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27IN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide |
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